5-Nitro-2-pyridineacetonitrile

Description

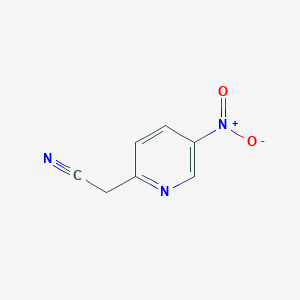

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCKNSBYAFTJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475851 | |

| Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123846-66-2 | |

| Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Significance

An In-depth Technical Guide to 5-Nitro-2-pyridineacetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, offers detailed insights into its synthesis and characterization, and explores its applications as a pharmaceutical intermediate. Emphasis is placed on the causality behind experimental choices and protocols, providing researchers, scientists, and drug development professionals with a robust framework for its utilization. This guide includes detailed, step-by-step methodologies, safety protocols, and visual diagrams to elucidate reaction pathways and experimental workflows, ensuring a thorough understanding of this important compound.

This compound, identified by CAS Number 123846-66-2 , is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its molecular structure incorporates three key functional moieties: a pyridine ring, a nitro group, and an acetonitrile side chain. This unique combination makes it a versatile scaffold in drug design.

-

Pyridine Ring: The pyridine scaffold is a "privileged" structure in medicinal chemistry, found in over 7,000 existing drug molecules.[4] As an isostere of benzene, it can engage in various non-covalent interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility.[4][5]

-

Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions. Aromatic nitro compounds are a cornerstone in the synthesis of many drugs and play a crucial role in the bioactivity of numerous therapeutic agents.[6]

-

Acetonitrile Moiety: The nitrile group is an increasingly important pharmacophore in drug discovery.[7][8] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and in some cases, a reactive "warhead" for covalent inhibitors. Its incorporation can enhance binding affinity and improve the pharmacokinetic profile of a parent drug.[7][8]

The strategic combination of these groups makes this compound a precursor for a wide range of target molecules with potential therapeutic relevance.

Caption: Chemical structure of this compound.

Physicochemical Properties and Spectroscopic Characterization

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 123846-66-2 | [1][2][9] |

| IUPAC Name | 2-(5-nitropyridin-2-yl)acetonitrile | [9] |

| Molecular Formula | C₇H₅N₃O₂ | [2][9] |

| Molecular Weight | 163.13 g/mol | [1][9] |

| Appearance | Pale yellow to orange solid | [3] |

| Melting Point | 66.0 - 66.5 °C | [1] |

| Purity | Typically ≥97% | [9] |

Spectroscopic Analysis Workflow

Characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods are Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Infrared (IR) Spectroscopy: This technique is ideal for identifying the key functional groups.

-

Nitrile (C≡N) Stretch: A sharp, intense absorption peak is expected in the range of 2240-2260 cm⁻¹.

-

Nitro (NO₂) Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple peaks will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[10]

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Proton NMR provides detailed information about the electronic environment of the hydrogen atoms on the pyridine ring and the methylene bridge.

-

Pyridine Protons: The electron-withdrawing effect of the nitro group and the ring nitrogen will shift the aromatic protons significantly downfield, likely appearing in the δ 7.5-9.5 ppm range.[11] The specific splitting patterns (doublets, doublet of doublets) will confirm the substitution pattern.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetonitrile side chain is expected, typically in the δ 4.0-4.5 ppm range.

-

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound typically involves the nitration of a suitable pyridine precursor. The electrophilic aromatic substitution of pyridine is challenging due to the electron-deficient nature of the ring, which is deactivated by the electronegative nitrogen atom. Therefore, harsh reaction conditions are required.

Proposed Synthetic Route: Nitration of 2-Pyridineacetonitrile

A common and effective method for nitrating pyridines involves a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[12][13]

Reaction: 2-Pyridineacetonitrile → this compound

Mechanism:

-

Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the key reactive species.

-

Electrophilic Attack: The pyridine nitrogen is first protonated by the strong acid, further deactivating the ring. The nitronium ion then attacks the electron-deficient pyridinium ring. The substitution occurs preferentially at the 3- or 5-position (meta to the nitrogen), as these positions are least deactivated. In this case, substitution at the 5-position is favored.

-

Rearomatization: A base (such as water or HSO₄⁻) abstracts a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product.

Caption: Proposed synthesis of this compound via nitration.

Step-by-Step Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory-specific safety procedures and equipment.

Protocol 1: Synthesis of this compound

-

Safety Precaution: This reaction is highly exothermic and uses corrosive, strong acids. Perform all steps in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[14][15]

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-water bath to maintain a low temperature (0-5 °C).

-

Acid Mixture Preparation: Slowly and carefully add concentrated sulfuric acid to the flask. Once cooled, add concentrated nitric acid dropwise while stirring, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Dissolve 2-pyridineacetonitrile in a portion of the cooled concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture in the reaction flask. The rate of addition must be controlled to keep the internal temperature below 15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.

-

Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the pH is approximately 7. Keep the solution cool during neutralization.

-

Filtration: Collect the precipitated solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any residual salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.[3]

Protocol 2: Workflow for Synthesis and Characterization

Caption: General laboratory workflow for synthesis and characterization.

Safety, Handling, and Disposal

Proper handling of this compound and its precursors is critical for laboratory safety.

-

Hazard Identification: While specific data for this compound is limited, related nitropyridines and acetonitriles are classified as harmful or toxic. Assume the compound causes skin and serious eye irritation, and may cause respiratory irritation.[15][16] It may be harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[14][17]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste materials and contaminated packaging in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[17]

Conclusion

This compound (CAS No. 123846-66-2) is a strategically important chemical intermediate whose value is derived from the synergistic properties of its pyridine, nitro, and acetonitrile functionalities. Its synthesis, though requiring careful control of reaction conditions, follows established principles of electrophilic aromatic substitution. For researchers in drug discovery and development, this compound offers a versatile platform for accessing novel molecular architectures with significant therapeutic potential. Adherence to rigorous characterization and safety protocols is paramount to its successful and safe application in the laboratory.

References

- Toocle.com. This compound - China Supplier. [Link]

- Capot Chemical.

- PubChem. 5-Nitro-2-(4-nitrophenoxy)pyridine. [Link]

- LinkedIn. Unlocking Opportunities with this compound. [Link]

- Scribd.

- Google Patents.

- MDPI. A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal. [Link]

- ResearchGate.

- PubChem. 5-Nitropyridine-2-thiol. [Link]

- Springer. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

- PubMed. Pyridones in drug discovery: Recent advances. [Link]

- MDPI.

- YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

- National Institutes of Health (NIH). Pyridine: the scaffolds with significant clinical diversity. [Link]

- National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

- National Institute of Standards and Technology (NIST). Pyridine - NIST WebBook. [Link]

Sources

- 1. China - China Supplier [toocle.com]

- 2. This compound, CasNo.123846-66-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. This compound Supplier in China [nj-finechem.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Pyridine [webbook.nist.gov]

- 11. youtube.com [youtube.com]

- 12. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 5-Nitro-2-pyridineacetonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

5-Nitro-2-pyridineacetonitrile is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research sectors. Characterized by a pyridine ring functionalized with a nitro group and an acetonitrile moiety, this molecule serves as a versatile intermediate for the synthesis of more complex, biologically active compounds. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of both the pyridine ring and the adjacent acetonitrile side chain, opening specific and predictable pathways for chemical modification. This guide provides a comprehensive overview of the physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and a discussion of its potential applications as a building block in modern drug discovery. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical and Structural Characteristics

This compound is a solid material under standard conditions, typically appearing as a brown to reddish-brown substance[1]. Its structural and physical properties are critical for its handling, storage, and application in synthetic chemistry.

The molecular structure combines three key functional components: a pyridine ring, a potent electron-withdrawing nitro group at the 5-position, and a reactive acetonitrile group at the 2-position. This specific arrangement dictates its chemical behavior. The CAS number for this compound is 123846-66-2[2][3].

A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₂ | [1][2][3] |

| Molecular Weight | 163.136 g/mol | [2][4] |

| CAS Number | 123846-66-2 | [2][3] |

| Appearance | Brown to reddish-brown solid | [1] |

| Melting Point | 66.0-66.5 °C | [1][5] |

| Boiling Point | 342 °C | [1] |

| Density | 1.351 g/cm³ | [1][2] |

| IUPAC Name | 2-(5-nitropyridin-2-yl)acetonitrile | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C in a cool, dry place. | [1][3] |

Mechanistic Insights and Chemical Reactivity

The synthetic utility of this compound stems from the predictable reactivity conferred by its functional groups. The interplay between the pyridine nitrogen, the nitro group, and the acetonitrile side chain creates a molecule with several distinct reactive sites.

Causality Behind Reactivity:

-

Electron-Deficient Ring: The pyridine nitrogen and the powerful electron-withdrawing nitro group work in concert to significantly lower the electron density of the aromatic ring. This makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group (positions 2 and 6).

-

Acidic Methylene Protons: The acetonitrile group is attached to this electron-deficient ring system. The combined electron-withdrawing effects acidify the protons on the methylene (-CH₂-) bridge, making them susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile, ideal for forming new carbon-carbon bonds via alkylation or condensation reactions.

-

Versatile Nitrile Group: The nitrile (-C≡N) moiety is a valuable functional handle. It can undergo hydrolysis to form carboxylic acids, reduction to yield primary amines, or participate in cycloaddition reactions to construct various heterocyclic systems. The nitrile pharmacophore is found in over 30 FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and improve pharmacokinetic profiles[6][7].

This predictable, multi-faceted reactivity makes the compound an excellent scaffold for building molecular diversity.

Sources

- 1. 123846-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound, CasNo.123846-66-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. China - China Supplier [toocle.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitro-2-pyridineacetonitrile: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Nitro-2-pyridineacetonitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, explore robust synthetic pathways, detail its analytical characterization, and discuss its strategic application in the synthesis of bioactive molecules.

Introduction: The Strategic Importance of the 5-Nitropyridine Scaffold

This compound belongs to the nitropyridine class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] The pyridine ring is a common motif in numerous natural products and FDA-approved drugs. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and biological interactions.[4] This electronic modification is crucial for its role as a versatile intermediate in the synthesis of a wide array of more complex molecules with potential therapeutic applications.[1]

The acetonitrile substituent at the 2-position provides a reactive handle for further chemical transformations, making this compound a valuable starting material for constructing diverse molecular architectures. This guide will provide the necessary technical details to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use and characterization.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 123846-66-2 | [5][6] |

| Molecular Formula | C₇H₅N₃O₂ | [5][6] |

| Molecular Weight | 163.13 g/mol | [5] |

| Appearance | Brown to reddish-brown solid | [5] |

| Melting Point | 66.0-68.0 °C | [5] |

Spectroscopic Characterization

While extensive, experimentally validated spectroscopic data for this compound is not widely published, we can predict its characteristic spectral features based on the analysis of its functional groups and related structures. Experimental verification of these predictions is strongly recommended.

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the methylene group. The electron-withdrawing nitro group will cause a significant downfield shift for the protons on the pyridine ring.

-

δ 9.0-9.5 ppm (d, 1H): Proton at C6, adjacent to the nitrogen and ortho to the nitro group (most deshielded).

-

δ 8.3-8.7 ppm (dd, 1H): Proton at C4, meta to the nitro group and ortho to the cyanomethyl group.

-

δ 7.6-8.0 ppm (d, 1H): Proton at C3, ortho to the cyanomethyl group.

-

δ 4.0-4.5 ppm (s, 2H): Methylene protons of the acetonitrile group.

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to the nitro and cyano groups, as well as the carbon adjacent to the ring nitrogen, are expected to be significantly deshielded.

-

δ ~150-160 ppm: C2 (attached to the cyanomethyl group) and C5 (attached to the nitro group).

-

δ ~140-150 ppm: C6.

-

δ ~120-130 ppm: C3 and C4.

-

δ ~115-120 ppm: Cyano carbon (-CN).

-

δ ~25-30 ppm: Methylene carbon (-CH₂-).

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

-

~2250 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N stretch of the nitrile group.[7][8]

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).[9]

-

~1600 cm⁻¹ and ~1470 cm⁻¹: Bands associated with the C=C and C=N stretching vibrations of the pyridine ring.

-

~3100-3000 cm⁻¹: Weak to medium bands from the aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Weak bands from the aliphatic C-H stretching of the methylene group.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 163. Key fragmentation patterns could include:

-

Loss of NO₂ (m/z = 117): A common fragmentation for nitroaromatic compounds.[2][10]

-

Loss of HCN (m/z = 136): Characteristic of pyridine rings.

-

Loss of the cyanomethyl radical (•CH₂CN) (m/z = 123).

Synthesis of this compound: A Step-by-Step Guide

There are two primary, reliable synthetic routes to this compound, both starting from the commercially available 2-aminopyridine. The choice of route may depend on the availability of specific reagents and the desired scale of the synthesis.

Synthetic Workflow Diagram

Caption: Synthetic routes to this compound.

Experimental Protocols

This initial nitration step is common to both synthetic routes.

Principle: The nitration of 2-aminopyridine is a classic electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming nitro group primarily to the 5-position. The reaction is typically carried out in a mixture of concentrated sulfuric and nitric acids.[3][11]

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-aminopyridine in portions, ensuring the temperature remains below 10 °C.

-

Once the 2-aminopyridine has dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a yellow precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 2-amino-5-nitropyridine.

Principle: The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functional groups, including cyano, via a diazonium salt intermediate.[12][13][14]

Protocol:

-

Diazotization:

-

Suspend 2-amino-5-nitropyridine in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (nitrogen gas evolution) will be observed.

-

After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) and stir for 1-2 hours to drive the reaction to completion.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Principle: This route involves the conversion of the amino group to a good leaving group (halide) and subsequent nucleophilic substitution with a cyanide salt.[15][16]

Protocol:

-

Synthesis of 2-Chloro-5-nitropyridine (Intermediate):

-

This can be achieved from 2-amino-5-nitropyridine via a Sandmeyer-type reaction using sodium nitrite in the presence of a chloride source (e.g., HCl and CuCl). The procedure is similar to the diazotization step described in Route 1, with the substitution of the cyanide solution for a chloride solution.

-

Alternatively, 2-hydroxy-5-nitropyridine (obtainable from the diazotization and hydrolysis of 2-amino-5-nitropyridine) can be chlorinated using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[14]

-

-

Nucleophilic Substitution:

-

Dissolve 2-chloro-5-nitropyridine in a polar aprotic solvent such as DMSO or DMF.

-

Add sodium or potassium cyanide and heat the reaction mixture. The temperature will depend on the reactivity of the substrate but is typically in the range of 80-120 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product as described in Route 1.

-

Reactivity and Role in Drug Discovery

The chemical reactivity of this compound is dictated by its three key structural features: the electron-deficient pyridine ring, the nitro group, and the cyanomethyl group.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SNAAr): The strong electron-withdrawing effect of the nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. This makes the remaining positions on the ring susceptible to substitution by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is a common strategy in medicinal chemistry to introduce an amino group, which can then be further functionalized.

-

Reactions of the Cyanomethyl Group: The methylene protons adjacent to the cyano group are acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine.

Application in Bioactive Molecule Synthesis

The 5-nitropyridine scaffold is a key component in a number of biologically active compounds. While specific examples originating directly from this compound are not extensively documented in publicly available literature, the synthetic utility of this building block is clear from the numerous bioactive molecules containing the 5-nitropyridine-2-yl moiety.

Logical Relationship of Functional Groups in Drug Design:

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.indiamart.com [m.indiamart.com]

- 6. 2-(5-nitropyridin-2-yl)acetonitrile [chemicalbook.com]

- 7. [PDF] Infrared Spectra of Acetonitrile and Acetonitrile‐d3 | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acetonitrile [webbook.nist.gov]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceready.com.au [scienceready.com.au]

- 15. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Synthesis of 5-Nitro-2-pyridineacetonitrile

Abstract

5-Nitro-2-pyridineacetonitrile is a pivotal intermediate in the synthesis of various pharmacologically and agrochemically significant compounds.[1][2] Its molecular architecture, featuring an electron-withdrawing nitro group and a reactive acetonitrile moiety, makes it a versatile building block for constructing more complex heterocyclic systems. This guide provides an in-depth examination of the primary and most reliable synthetic pathway for this compound, beginning from the readily available precursor, 5-nitro-2-picoline. We will dissect each step of the synthesis, explaining the underlying chemical principles, providing detailed experimental protocols, and exploring alternative strategies. This document is intended for researchers, chemists, and professionals in the drug development and fine chemical industries who require a robust and scalable method for preparing this compound.

Introduction to this compound

Chemical Profile and Significance

This compound (C₇H₅N₃O₂) is a crystalline solid, typically appearing as a pale yellow to orange powder.[2] The structure is characterized by a pyridine ring substituted at the 5-position with a nitro group (—NO₂) and at the 2-position with a cyanomethyl group (—CH₂CN).

The strategic placement of these functional groups dictates its chemical utility:

-

The Nitro Group: As a strong electron-withdrawing group, it activates the pyridine ring, particularly the positions ortho and para to it (positions 2, 4, and 6), making them susceptible to nucleophilic attack. This electronic effect is fundamental to the reactivity of the entire molecule.

-

The Acetonitrile Group: The methylene (—CH₂—) protons are acidic and can be deprotonated to form a carbanion, allowing for further alkylation or condensation reactions. The nitrile (—CN) group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for diverse functional group transformations.

This unique combination of features makes this compound a valuable precursor in the synthesis of novel therapeutic agents and specialized agrochemicals.

Overview of Synthetic Strategy

While several theoretical routes to this compound could be envisioned, the most field-proven and scalable approach involves a two-step sequence starting from 5-nitro-2-picoline (2-methyl-5-nitropyridine). This pathway is favored due to the high reliability of each transformation and the commercial availability of the starting material. The core strategy is as follows:

-

Benzylic Halogenation: Selective halogenation of the methyl group of 5-nitro-2-picoline to create a reactive 2-(halomethyl)-5-nitropyridine intermediate.

-

Nucleophilic Cyanation: Displacement of the halide with a cyanide salt via a classic Sₙ2 reaction to form the target C-C bond and yield the final product.

This guide will focus primarily on this robust pathway before briefly discussing alternative, more theoretical approaches.

Primary Synthesis Pathway: From 5-Nitro-2-Picoline

This section provides a detailed, step-by-step analysis of the preferred synthetic route.

Rationale for Pathway Selection

The decision to start from 5-nitro-2-picoline is grounded in sound synthetic principles. The methyl group on the pyridine ring, being adjacent to the ring nitrogen, exhibits enhanced reactivity, similar to a benzylic position. This allows for selective free-radical halogenation without affecting the aromatic ring itself. The subsequent step, a nucleophilic substitution on this newly formed alkyl halide, is one of the most fundamental and high-yielding reactions in organic chemistry for forming carbon-carbon bonds.[3] This pathway avoids the complexities and potential side reactions associated with direct C-H activation or nucleophilic aromatic substitution using highly unstable carbanions.

Caption: Overall workflow for the primary synthesis of this compound.

Step 1: Synthesis of 2-(Bromomethyl)-5-nitropyridine

The critical first step is the selective bromination of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.

-

Expertise & Causality: NBS is preferred over elemental bromine (Br₂) for benzylic-type halogenations because it maintains a very low, constant concentration of Br₂ in the reaction medium. This low concentration is crucial for favoring the free-radical substitution pathway on the alkyl side-chain over electrophilic addition to the aromatic ring, thus ensuring high selectivity. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light.

Experimental Protocol: Free-Radical Bromination

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitro-2-picoline (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).

-

Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 75-85 °C) and monitor the reaction progress using TLC or GC-MS. The reaction is often complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The crude residue can then be purified by recrystallization or column chromatography to yield pure 2-(bromomethyl)-5-nitropyridine.

Step 2: Synthesis of this compound

This final step involves the displacement of the bromide with a cyanide ion. This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.

-

Trustworthiness & Mechanism: The Sₙ2 mechanism involves a backside attack by the nucleophile (cyanide ion, CN⁻) on the carbon atom bearing the leaving group (bromide).[4] For this to occur efficiently, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is essential. These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the cyanide anion relatively "bare" and highly nucleophilic, thereby accelerating the reaction rate.

Caption: Generalized Sₙ2 mechanism for the cyanation step.

Experimental Protocol: Nucleophilic Cyanation

-

Safety First: This protocol uses highly toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood. Personnel must wear appropriate PPE, including gloves and safety glasses. A cyanide antidote kit should be readily accessible. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional safety guidelines.

-

Setup: In a round-bottom flask, dissolve 2-(bromomethyl)-5-nitropyridine (1.0 eq) in anhydrous DMSO or DMF.

-

Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.2 eq) portion-wise to the solution. A mild exotherm may be observed.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to ensure the reaction goes to completion. Monitor the reaction by TLC.

-

Work-up: Upon completion, carefully pour the reaction mixture into a larger volume of ice water. This will precipitate the organic product and dissolve the inorganic salts.

-

Extraction & Purification: The aqueous mixture is extracted several times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization to afford high-purity this compound.

Data Summary

The following table summarizes the typical reaction parameters for the primary synthesis pathway. Yields are representative and may vary based on scale and optimization.

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Bromination | 5-Nitro-2-picoline, NBS, AIBN | CCl₄ or Acetonitrile | Reflux | 75-85% |

| 2. Cyanation | 2-(Bromomethyl)-5-nitropyridine, NaCN | DMSO or DMF | 25-50 °C | 85-95% |

Alternative and Emerging Synthesis Pathways

While the previously described route is the most established, it is important for researchers to be aware of other potential strategies.

Nucleophilic Aromatic Substitution (SₙAr) Approaches

A conceptually different approach involves the direct displacement of a leaving group on the pyridine ring. The synthesis would start with a precursor like 2-chloro-5-nitropyridine.[5] The challenge here is the nature of the nucleophile. A simple cyanide ion would yield 5-nitro-2-cyanopyridine.[6] To obtain the desired product, one would need to use the anion of acetonitrile (⁻CH₂CN), which must be generated in situ using a very strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA). This approach is often lower-yielding and fraught with side reactions, making it less suitable for large-scale synthesis.

Palladium- or Nickel-Catalyzed Cross-Coupling

Modern organometallic chemistry offers powerful tools for C-C bond formation. Catalytic systems based on palladium or nickel are widely used for cyanation reactions of aryl halides.[7][8][9] These methods typically use sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) and are excellent for synthesizing aryl nitriles (Ar-CN).[9] However, methods for the direct catalytic coupling of an aryl halide with an acetonitrile equivalent to form an Ar-CH₂CN bond are less common and still an area of active research.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step process starting from 5-nitro-2-picoline. This pathway, involving a selective free-radical bromination followed by a high-yielding Sₙ2 cyanation, represents a robust, scalable, and well-understood method suitable for both academic research and industrial production. While alternative pathways exist, they present significant challenges in terms of reagent stability, reaction control, and overall yield. For professionals in the field, mastery of the primary pathway provides a dependable source of this critical chemical intermediate.

References

- Der Pharma Chemica. An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines.

- Google Patents. CN101486676B - The preparation method of cyanomethylpyridine compound.

- Benchchem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

- Thieme. Preparation of Cyanopyridines by Direct Cyanation.

- ResearchGate. Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile | Request PDF.

- Baran Lab. Pyridine Synthesis: Cliff Notes.

- Chembk. 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.

- Guidechem. How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ.

- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

- Benchchem. Comparison of different synthetic routes for 2-(5-nitro-1H-indol-3-yl)acetonitrile.

- Lookchem. This compound Supplier in China.

- Google Patents. WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

- Elixir International Journal. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.

- Google Patents. CN113603639B - Preparation method of 2-cyano-5-bromopyridine.

- National Institutes of Health. Nickel-Catalyzed Cyanation of Aryl Halides - PMC.

- ChemicalBook. 2-Amino-5-nitropyridine synthesis.

- RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.

- chemrevise.org. Nucleophilic substitution of haloalkanes with cyanide ions.

- YouTube. Nucleophilic substitution reactions with cyanide.

- Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound Supplier in China [nj-finechem.com]

- 3. chemrevise.org [chemrevise.org]

- 4. youtube.com [youtube.com]

- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]

- 7. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Nitro-2-pyridineacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways to 5-Nitro-2-pyridineacetonitrile, a key building block in medicinal chemistry and pharmaceutical development. We will delve into the core starting materials, analyze the rationale behind various synthetic routes, and provide detailed experimental protocols to ensure reproducible and efficient synthesis.

Introduction: The Significance of this compound

This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its pyridine core, substituted with a nitro group and an acetonitrile moiety, offers versatile handles for further chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. The strategic introduction of these functional groups dictates the overall efficiency and scalability of the synthesis of the final drug candidates. This guide will focus on the critical upstream processes: the selection and preparation of the foundational starting materials.

Primary Synthetic Strategy: The Central Role of 2-Chloro-5-nitropyridine

The most prevalent and well-established route to this compound proceeds through the key intermediate, 2-chloro-5-nitropyridine . This pathway is favored due to the high reactivity of the 2-chloro substituent towards nucleophilic displacement by a cyanide source, a reaction significantly activated by the electron-withdrawing nitro group at the 5-position.

Mechanism of Activation: Nucleophilic Aromatic Substitution (SNAr)

The synthetic routes converging on this compound from 2-chloro-5-nitropyridine are classic examples of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient. The strongly electron-withdrawing nitro group further depletes the electron density of the ring, particularly at the ortho (C2) and para (C4) positions. This electronic deficit renders the carbon atom bonded to the chlorine at the C2 position highly electrophilic and susceptible to attack by nucleophiles like the cyanide ion.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in the reaction's feasibility. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product.

Synthetic Pathways to the Key Intermediate: 2-Chloro-5-nitropyridine

Several viable synthetic routes exist for the preparation of 2-chloro-5-nitropyridine, each with its own set of advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.

Route 1: From 2-Aminopyridine

This is a widely used, multi-step synthesis that begins with the readily available and inexpensive 2-aminopyridine.

Workflow for the Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine

Caption: Synthesis of 2-Chloro-5-nitropyridine via ring construction.

-

Experimental Protocol:

-

A 2-halogenated acrylate (e.g., ethyl 2-chloroacrylate) is condensed with nitromethane and triethyl orthoformate. [1] 2. The resulting intermediate undergoes cyclization in the presence of ammonia to form 2-hydroxy-5-nitropyridine. [1] 3. The subsequent chlorination of 2-hydroxy-5-nitropyridine is carried out as described in Route 1. [1]

-

Comparative Analysis of Synthetic Routes to 2-Chloro-5-nitropyridine

| Starting Material | Key Steps | Advantages | Disadvantages | Typical Overall Yield |

| 2-Aminopyridine | Nitration, Diazotization, Chlorination | Readily available, inexpensive starting material. | Multi-step, use of harsh nitrating acids, potential for isomer formation. | ~40-55% [2] |

| 2-Halogenated Acrylate | Condensation, Cyclization, Chlorination | Milder conditions, avoids direct nitration of pyridine, high yield and purity. [1] | More complex starting materials. | ~80-90% [1] |

| 3-Nitropyridine | Chlorination | Fewer steps. | Starting material can be more expensive, may require specific chlorinating agents. | High (for the chlorination step) |

The Crucial Cyanation Step: Synthesis of this compound

With 2-chloro-5-nitropyridine in hand, the final step is the introduction of the acetonitrile moiety. This is achieved through a nucleophilic substitution reaction with a cyanide source.

Workflow for the Cyanation of 2-Chloro-5-nitropyridine

Caption: The final cyanation step to yield this compound.

-

Experimental Protocol (General):

-

2-chloro-5-nitropyridine is dissolved in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

A cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), is added to the solution. [3]The use of a phase-transfer catalyst can sometimes facilitate the reaction.

-

The reaction mixture is heated to a temperature typically ranging from 50 to 100°C and stirred until the starting material is consumed. [3] 4. The reaction is then cooled and worked up by pouring into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or chromatography.

-

Alternative Starting Materials and Synthetic Routes

While the 2-chloro-5-nitropyridine pathway is dominant, other starting materials can be considered.

From 2-Methyl-5-nitropyridine

2-Methyl-5-nitropyridine can be an alternative precursor. The methyl group can be functionalized to introduce the cyano group.

-

Synthesis of 2-Methyl-5-nitropyridine: One route to this intermediate involves the decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester. [4] The conversion of the methyl group to a cyanomethyl group is a more complex transformation that may involve radical halogenation followed by cyanation, or oxidation to the corresponding aldehyde followed by a Strecker-type synthesis. Detailed, high-yield protocols for this specific transformation are less commonly reported in readily accessible literature, making the 2-chloro-5-nitropyridine route generally more reliable for large-scale synthesis.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the pharmaceutical industry. The most robust and scalable pathway relies on the key intermediate, 2-chloro-5-nitropyridine. While the synthesis of this intermediate from 2-aminopyridine is traditional, newer methods starting from acyclic precursors offer significant advantages in terms of yield and safety.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for both the synthesis of the key intermediates and the final cyanation step. The use of greener solvents, less toxic cyanide sources, and milder reaction conditions will be paramount in advancing the environmentally friendly production of this important building block.

References

- Katritzky, A. R., et al. (2005).

- Nanjing Huanran Biological Technology Co., Ltd. (2019). Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. CN109456257B.

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents. (n.d.).

- WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents. (n.d.).

- Preparation of Cyanopyridines by Direct Cyanation | Request PDF. (n.d.).

- CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents. (n.d.).

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.).

- US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents. (n.d.).

- nicotinonitrile - Organic Syntheses Procedure. (n.d.).

- CN102020606A - Synthesis method for nitropyridine compounds - Google Patents. (n.d.).

- This compound - China Supplier - Toocle.com. (n.d.).

- Synthesis of 2-chloro-5-nitropyridine - PrepChem.com. (n.d.).

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. (n.d.).

Sources

- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

- 4. oaji.net [oaji.net]

Spectroscopic C-Suite: An In-Depth Technical Guide to the Characterization of 5-Nitro-2-pyridineacetonitrile

This guide provides a detailed exploration of the spectroscopic signature of 5-Nitro-2-pyridineacetonitrile, a key intermediate in medicinal chemistry and novel material synthesis. As direct experimental data for this specific molecule is not always readily available in consolidated form, this document serves as a comprehensive, predictive analysis grounded in the fundamental principles of spectroscopy and data from closely related analogues. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, characterize, and utilize this compound with confidence.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique electronic and structural profile that dictates its interaction with electromagnetic radiation. The pyridine ring, an electron-deficient aromatic system, is further deactivated by the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. Conversely, the cyanomethyl group (-CH₂CN) at the 2-position introduces both aliphatic and nitrile functionalities. This intricate interplay of functional groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be clean and highly informative. The chemical shifts are influenced by the anisotropic effects of the pyridine ring and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.8 - 8.0 | d | ~8.5 | Ortho-coupling to H-4. Deshielded by the adjacent nitrogen and the cyanomethyl group. |

| H-4 | ~8.6 - 8.8 | dd | ~8.5, ~2.5 | Ortho-coupling to H-3 and meta-coupling to H-6. Significantly deshielded by the para-nitro group. |

| H-6 | ~9.5 - 9.7 | d | ~2.5 | Meta-coupling to H-4. Extremely deshielded due to the strong electron-withdrawing effect of the adjacent nitro group. |

| -CH₂- | ~4.0 - 4.2 | s | N/A | Singlet, as there are no adjacent protons. The chemical shift is influenced by the adjacent nitrile and pyridine ring. |

Predictions are based on data from analogous compounds such as 2-cyano-5-nitropyridine and general principles of NMR spectroscopy.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~148 - 150 | Attached to the electron-withdrawing cyanomethyl group and the ring nitrogen. |

| C-3 | ~124 - 126 | Aromatic CH. |

| C-4 | ~135 - 137 | Aromatic CH, deshielded by the para-nitro group. |

| C-5 | ~140 - 142 | Attached to the strongly electron-withdrawing nitro group. |

| C-6 | ~152 - 154 | Aromatic CH, significantly deshielded by the adjacent nitro group and ring nitrogen. |

| -CH₂- | ~20 - 25 | Aliphatic carbon adjacent to the nitrile and pyridine ring. |

| -CN | ~115 - 118 | Nitrile carbon. |

Predictions are based on established substituent effects and data from related nitropyridine and pyridineacetonitrile derivatives.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: As described for ¹H NMR, though a higher concentration may be beneficial.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR processing. The solvent signal can be used for secondary referencing.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of sp² C-H bonds. |

| ~2950 - 2850 | C-H stretch (aliphatic) | Weak | From the methylene (-CH₂-) group. |

| ~2250 - 2240 | C≡N stretch (nitrile) | Medium-Strong, Sharp | A highly characteristic and diagnostic peak. |

| ~1600 - 1585 | C=C stretch (aromatic) | Medium | Typical for pyridine ring vibrations. |

| ~1530 - 1500 | N-O asymmetric stretch (nitro) | Strong | One of the two characteristic strong absorptions for a nitro group. |

| ~1350 - 1330 | N-O symmetric stretch (nitro) | Strong | The second characteristic strong absorption for a nitro group. |

Predictions are based on well-established correlation tables and data from similar aromatic nitro compounds and nitriles.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and gaining structural insights from fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

Under Electron Ionization (EI) conditions, this compound is expected to produce a distinct molecular ion peak and a series of fragment ions.

Molecular Ion (M⁺˙): The molecular weight of this compound (C₇H₅N₃O₂) is approximately 163.13 g/mol . Therefore, the molecular ion peak is expected at m/z = 163 .

Major Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (mass = 46), leading to a fragment at m/z = 117 .

-

Loss of NO: Subsequent loss of a neutral nitric oxide radical (mass = 30) from the molecular ion can also occur, resulting in a fragment at m/z = 133 .

-

Loss of HCN: The cyanomethyl group can lead to the loss of hydrogen cyanide (mass = 27), potentially from the molecular ion or subsequent fragments.

-

Pyridine Ring Cleavage: The pyridine ring itself can undergo fragmentation, leading to a complex pattern of lower mass ions.

Experimental Protocol for GC-MS (EI):

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode.

-

Column: A non-polar or medium-polarity capillary column.

-

Oven Program: A temperature ramp to ensure good separation and peak shape.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multifaceted process that provides a wealth of structural information. While direct experimental data may be sparse, a predictive approach based on the analysis of analogous compounds and fundamental spectroscopic principles offers a robust framework for its identification and quality control. The combination of NMR, IR, and Mass Spectrometry, when interpreted in a cohesive manner, allows for an unambiguous confirmation of the molecular structure, empowering researchers to proceed with their synthetic and developmental endeavors with a high degree of confidence.

References

- ¹H NMR Data for 2-Cyano-5-nitropyridine: Data from related compounds can be found in chemical databases and supplier websites, such as ChemicalBook. These provide a basis for predicting the chemical shifts of the aromatic protons in this compound. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB52405377_EN.htm]

- General ¹³C NMR Chemical Shifts: The University of Wisconsin's collection of organic chemistry data provides extensive tables of ¹³C NMR chemical shifts for various functional groups and aromatic systems, which are invaluable for predictive analysis. [Link: https://www.organicdivision.org/oc/data/nmr-spectroscopy/13c-nmr-chemical-shifts/]

- Characteristic IR Absorptions: Standard tables of characteristic IR absorptions for functional groups are widely available in spectroscopy textbooks and online resources. These tables are essential for interpreting the IR spectrum of this compound. [Link: https://www2.ups.edu/faculty/hanson/Spectroscopy/IR/IRfrequencies.html]

- Mass Spectrometry of Nitropyridines: The NIST Chemistry WebBook provides mass spectral data for a variety of compounds, including 2-nitropyridine, which can be used to understand the fragmentation patterns of related molecules. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C15009913&Mask=200]

- General NMR Experimental Protocols: Application notes from chemical suppliers and instrument manufacturers, such as the one from Benchchem for a related indole derivative, offer detailed procedures for acquiring high-quality NMR data. [Link: https://www.benchchem.com/application-notes/1h-and-13c-nmr-analysis-of-2-5-nitro-1h-indol-3-yl-acetonitrile]

- Mass Spectrometry of Halogenated Nitropyridines: Technical guides, such as the one from Benchchem on 2,4-Dichloro-5-nitropyridine, provide insights into the mass spectrometric behavior and fragmentation of substituted nitropyridines. [Link: https://www.benchchem.

Introduction: The Significance of 5-Nitro-2-pyridineacetonitrile and Its Solubility

An In-Depth Technical Guide to the Solubility of 5-Nitro-2-pyridineacetonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of solubility, its critical role in the pharmaceutical sciences, and detailed protocols for its empirical determination.

This compound is a heterocyclic compound with the molecular formula C7H5N3O2.[1][2][3] Its structure, featuring a pyridine ring substituted with a nitro group and an acetonitrile side chain, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents.[3][4] The nitro group, in particular, is a common pharmacophore in a range of drugs, contributing to their biological activity.[5]

A thorough understanding of the solubility of this compound is paramount for its effective application in drug discovery and development. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's bioavailability and formulation.[6][7] Poor solubility can lead to unpredictable results in in vitro assays and hinder the development of effective drug delivery systems.[7][8]

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides the theoretical framework and practical, field-proven methodologies to empower researchers to determine these values accurately.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure Analysis of this compound:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

-

Nitro Group (-NO2): A highly polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Acetonitrile Group (-CH2CN): Contains a polar nitrile (C≡N) triple bond, which contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor.

Given these structural features, this compound is expected to exhibit higher solubility in polar organic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols are likely to be effective. Conversely, its solubility is expected to be limited in non-polar solvents like heptane or toluene. A related compound, 5-Nitropyridine-2-carboxylic acid, is noted to be soluble in dimethyl sulfoxide.[9]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[6] This technique involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period until the solution is saturated. The concentration of the dissolved solute is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of this compound at a controlled temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[6]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[6]

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles. This step is critical as undissolved particles can scatter light and lead to inaccurate measurements.[10]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., for UV-Vis analysis).

-

Quantification: Analyze the concentration of the diluted solution using a calibrated analytical method, as described in the following section.

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for determining the concentration of a solute in a solution, provided the solute has a chromophore that absorbs light in the UV-visible range.[11][12] The nitro group and the pyridine ring in this compound are expected to provide strong UV absorbance.

Protocol for UV-Vis Analysis:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to identify the λmax, the wavelength at which the compound exhibits maximum absorbance.[13]

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship as described by the Beer-Lambert law.[13][14]

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

-

Solubility Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and standardized format. A table is highly recommended for comparing solubility across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Organic Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Acetonitrile | 5.8 | ||

| Dimethylformamide (DMF) | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

Note: The table is presented as a template. The values need to be determined experimentally.

Visualizing the Workflow and Molecular Structure

Diagrams can effectively illustrate complex workflows and molecular structures, aiding in comprehension and reproducibility.

Caption: Experimental workflow for solubility determination.

Caption: Structure and key functional groups.

Conclusion

While pre-existing quantitative data on the solubility of this compound is sparse, this guide provides the necessary theoretical and practical framework for its determination. By following the detailed protocols for the shake-flask method and UV-Vis spectrophotometric analysis, researchers can generate reliable and reproducible solubility data. This information is indispensable for the rational design of synthetic routes, purification schemes, and ultimately, the development of novel therapeutics based on this important chemical scaffold.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications.

- This compound. Toocle.com.

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.

- UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate.

- Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press.

- Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI.

- This compound Supplier in China.

- Solubility of Organic Compounds.

- Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. ResearchGate.

- MT 181 Solubility in Organic Solvents. Scribd.

- 5-Nitropyridine-2-thiol. PubChem.

- MT 181 - Solubility in organic solvents. CIPAC.

- Pyridine-2-acetonitrile. PubChem.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.

- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed.

- 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Pipzine Chemicals.

Sources

- 1. China - China Supplier [toocle.com]

- 2. 123846-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound, CasNo.123846-66-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. This compound Supplier in China [nj-finechem.com]

- 5. mdpi.com [mdpi.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. 30651-24-2 CAS MSDS (5-Nitropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rootspress.org [rootspress.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of 5-Nitro-2-pyridineacetonitrile

An In-Depth Technical Guide to the Reactivity Profile of 5-Nitro-2-pyridineacetonitrile